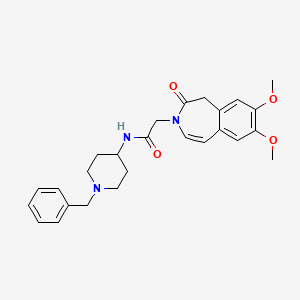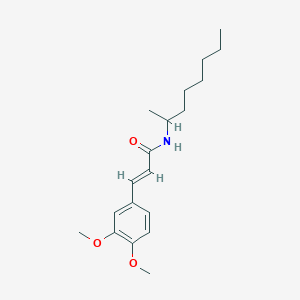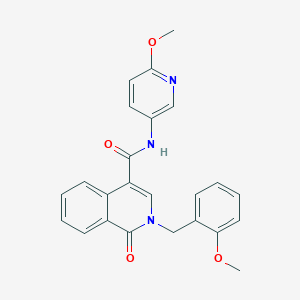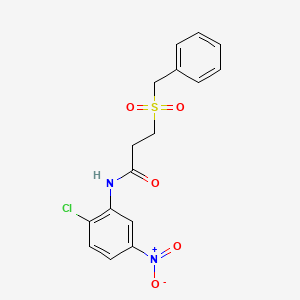![molecular formula C20H19N3OS B11014809 (2E)-2,3-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11014809.png)
(2E)-2,3-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Coupling with Propenamide: The thiadiazole derivative is then coupled with a propenamide derivative under basic conditions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, thiadiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE would need to be determined through experimental studies.
Medicine
In medicine, compounds like (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE may be investigated for their potential therapeutic effects. This could include studies on their efficacy as drugs for treating various diseases.
Industry
In industry, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Similar Compounds
N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE: A similar compound without the (E)-configuration.
N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE: A compound with a simpler structure lacking the diphenyl groups.
Uniqueness
(E)-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific configuration and the presence of both the thiadiazole ring and the diphenyl groups. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19N3OS |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(E)-2,3-diphenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C20H19N3OS/c1-14(2)19-22-23-20(25-19)21-18(24)17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-14H,1-2H3,(H,21,23,24)/b17-13+ |
InChI Key |
GNMPUIXHESDGKT-GHRIWEEISA-N |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-(4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B11014734.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11014740.png)
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11014748.png)
![1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11014752.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline](/img/structure/B11014755.png)
![methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate](/img/structure/B11014769.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014786.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11014799.png)


![5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11014822.png)


![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11014833.png)
